molecular formula C14H19NO3 B1266004 3-(Dipropylcarbamoyl)benzoic acid CAS No. 126926-35-0

3-(Dipropylcarbamoyl)benzoic acid

Cat. No. B1266004
M. Wt: 249.3 g/mol
InChI Key: BEOWTCBXKHFAAK-UHFFFAOYSA-N
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Patent
US07745470B2

Procedure details

Step G (3): Preparation of (2R,4R)-tert-butyl 2-((1S,2S)-2-(3-bromo-5-(methoxycarbonyl)benzamido)-1-(tert-butyldimethylsilyloxy)-3-(3,5-difluorophenyl)propyl)-4-propoxypyrrolidine-1-carboxylate. To a solution of 3-bromo-5-(methoxycarbonyl)benzoic acid (Step G (2), 111 mg, 0.43 mmol) in dichloromethane (10 mL) and was added Hunig's base (108 mg, 0.84 mmol) to make a clear solution and HATU (167 mg, 0.44 mmol) was then added. After stirring for 20 min, the reaction mixture was added (2R,4R)-tert-butyl 2-((1S,2S)-2-amino-1-(tert-butyldimethylsilyloxy)-3-(3,5-difluorophenyl)propyl)-4-propoxypyrrolidine-1-carboxylate (Example 1, Step 1 (A), 150 mg, 0.28 mmol) and the reaction mixture was stirred at rt overnight. The crude mixture was purified by silica gel flash Chromatography (0% to 10% to 20% EtOAc/Hexane step gradient) to give 170 mg of the title compound (79% yield): 1H NMR (CDCl3, 500 MHz) δ ppm 0.03 (3H, s), 0.06 (3H, s), 0.83 (9H, s), 0.88 (3H, m), 1.45-1.54 (11H, m), 1.96-2.02 (1H, m), 2.20 (1H, d, J=10 Hz), 2.67 (1H, dd, J=5, 15 Hz), 2.84 (1H, m), 3.27-3.38 (3H, m), 3.76 (1H, dd, J=5, 10 Hz), 3.91 (3H, s), 4.00 (1H, m), 4.05-4.11 (2H, m), 4.63 (1H, m), 6.61 (1H, m), 6.76 (2H, d, J=5 Hz), 8.25 (1H, m), 8.32 (1H, s), 8.53 (1H, s), 8.74 (1H, d, J=5 Hz). MS (ESI) (M+H)+ 771.32.
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2R,4R)-tert-butyl 2-((1S,2S)-2-(3-bromo-5-(methoxycarbonyl)benzamido)-1-(tert-butyldimethylsilyloxy)-3-(3,5-difluorophenyl)propyl)-4-propoxypyrrolidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-bromo-5-(methoxycarbonyl)benzoic acid
Quantity
111 mg
Type
reactant
Reaction Step Two
Quantity
108 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
167 mg
Type
reactant
Reaction Step Three
Name
(2R,4R)-tert-butyl 2-((1S,2S)-2-amino-1-(tert-butyldimethylsilyloxy)-3-(3,5-difluorophenyl)propyl)-4-propoxypyrrolidine-1-carboxylate
Quantity
150 mg
Type
reactant
Reaction Step Four
Yield
79%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=C(C=C(F)[CH:39]=1)C[C@H](C(N1[C@@H](CC2C=CC=CC=2)COC1=O)=O)[C@@H](C1COCCN1C(OC(C)(C)C)=O)O.Br[C:42]1[CH:43]=[C:44]([CH:83]=[C:84]([C:86]([O:88]C)=[O:87])[CH:85]=1)[C:45]([NH:47][C@@H:48]([CH2:74][C:75]1C=C(F)C=C(F)C=1)[C@@H]([C@H]1C[C@@H](OCCC)CN1C(OC(C)(C)C)=O)O[Si](C(C)(C)C)(C)C)=[O:46].C(O[C@H]1CN(C(OC(C)(C)C)=O)[C@@H](C(O)=O)C1)C=C.CCN(C(C)C)C(C)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.N[C@@H](CC1C=C(F)C=C(F)C=1)[C@@H]([C@H]1C[C@@H](OCCC)CN1C(OC(C)(C)C)=O)O[Si](C(C)(C)C)(C)C>ClCCl>[CH2:39]([N:47]([CH2:48][CH2:74][CH3:75])[C:45]([C:44]1[CH:83]=[C:84]([CH:85]=[CH:42][CH:43]=1)[C:86]([OH:88])=[O:87])=[O:46])[CH2:2][CH3:3] |f:4.5|

Inputs

Step One
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C[C@@H]([C@H](O)C2N(CCOC2)C(=O)OC(C)(C)C)C(=O)N2C(OC[C@@H]2CC2=CC=CC=C2)=O)C=C(C1)F
Name
(2R,4R)-tert-butyl 2-((1S,2S)-2-(3-bromo-5-(methoxycarbonyl)benzamido)-1-(tert-butyldimethylsilyloxy)-3-(3,5-difluorophenyl)propyl)-4-propoxypyrrolidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=O)N[C@H]([C@H](O[Si](C)(C)C(C)(C)C)[C@@H]2N(C[C@@H](C2)OCCC)C(=O)OC(C)(C)C)CC2=CC(=CC(=C2)F)F)C=C(C1)C(=O)OC
Step Two
Name
3-bromo-5-(methoxycarbonyl)benzoic acid
Quantity
111 mg
Type
reactant
Smiles
C(C=C)O[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O
Name
Quantity
108 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
167 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Step Four
Name
(2R,4R)-tert-butyl 2-((1S,2S)-2-amino-1-(tert-butyldimethylsilyloxy)-3-(3,5-difluorophenyl)propyl)-4-propoxypyrrolidine-1-carboxylate
Quantity
150 mg
Type
reactant
Smiles
N[C@H]([C@H](O[Si](C)(C)C(C)(C)C)[C@@H]1N(C[C@@H](C1)OCCC)C(=O)OC(C)(C)C)CC1=CC(=CC(=C1)F)F

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at rt overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by silica gel flash Chromatography (0% to 10% to 20% EtOAc/Hexane step gradient)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(CC)N(C(=O)C=1C=C(C(=O)O)C=CC1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.